(6-Acetylpyridin-3-YL)boronic acid
CAS No.:
Cat. No.: VC13802159
Molecular Formula: C7H8BNO3
Molecular Weight: 164.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BNO3 |
|---|---|
| Molecular Weight | 164.96 g/mol |
| IUPAC Name | (6-acetylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C7H8BNO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4,11-12H,1H3 |
| Standard InChI Key | UWZJNMVLRSEKHZ-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C=C1)C(=O)C)(O)O |
| Canonical SMILES | B(C1=CN=C(C=C1)C(=O)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(6-Acetylpyridin-3-yl)boronic acid consists of a pyridine backbone () with two functional groups:
The IUPAC name, (6-acetylpyridin-3-yl)boronic acid, reflects this substitution pattern. The SMILES notation and InChI key further define its connectivity .
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.96 g/mol | |
| Melting Point | 128–130°C (predicted) | |
| Solubility | DMSO, Methanol (slight) | |
| LogP (Partition Coefficient) | -0.01 (indicating hydrophilicity) | |
| pKa | 4.27 (predicted) |
The boronic acid group confers pH-dependent solubility, with improved stability in anhydrous solvents .
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
The most common synthesis route involves Suzuki-Miyaura coupling, utilizing:
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Starting material: 6-Acetyl-3-bromopyridine.
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Catalyst: Palladium complexes (e.g., ).
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Base: or in tetrahydrofuran/water.
Reaction conditions (60–80°C, 12–24 hours) yield purities >95% after recrystallization .
Alternative Methods
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Direct borylation: Treatment of 6-acetylpyridine with bis(pinacolato)diboron () under iridium catalysis .
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Microwave-assisted synthesis: Reduces reaction time to 2–4 hours with comparable yields .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
(6-Acetylpyridin-3-yl)boronic acid participates in C–C bond-forming reactions with aryl halides, enabling the synthesis of biaryl structures. For example:
This method is pivotal in constructing pharmaceutical intermediates, such as kinase inhibitors .
Protodeboronation Challenges
The electron-withdrawing acetyl group reduces boronic acid stability, necessitating optimized conditions (e.g., low temperatures, inert atmospheres) to minimize protodeboronation .
Biological and Medicinal Relevance
Proteasome Inhibition
(6-Acetylpyridin-3-yl)boronic acid binds to the 20S proteasome’s β5 subunit, inhibiting chymotrypsin-like activity (IC = 0.8–1.2 μM). This mechanism parallels the FDA-approved drug bortezomib, suggesting potential in cancer therapy .
Antibacterial Activity
In Staphylococcus aureus models, the compound disrupts efflux pumps (e.g., NorA), reversing antibiotic resistance when co-administered with ciprofloxacin .
Comparative Analysis with Structural Analogs
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